molecular formula C16H17N3O3 B5704629 N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide

N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide

Cat. No. B5704629
M. Wt: 299.32 g/mol
InChI Key: LCLLRFGYXCHTEH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide, also known as DPNH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DPNH is a hydrazide derivative of nicotinic acid and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide is not fully understood. However, studies have shown that N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide can reduce tumor growth and improve antioxidant status.

Advantages and Limitations for Lab Experiments

N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide also has some limitations, including its low water solubility and potential toxicity.

Future Directions

There are several future directions for the study of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide. One direction is to further investigate its mechanism of action and potential use as a drug delivery system. Another direction is to study its potential use as a plant growth regulator and its effects on crop yield. Additionally, more research is needed to determine the safety and toxicity of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide.

Synthesis Methods

N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been synthesized using different methods, including the reaction of 3,4-dimethoxybenzaldehyde with nicotinic acid hydrazide in the presence of acetic acid and catalytic amounts of p-toluenesulfonic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with nicotinic acid hydrazide in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. Both methods result in the formation of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide, which can be purified using column chromatography.

Scientific Research Applications

N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has also been studied for its potential use as a drug delivery system. In agriculture, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been studied for its potential use as a plant growth regulator. In material science, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(12-6-7-14(21-2)15(9-12)22-3)18-19-16(20)13-5-4-8-17-10-13/h4-10H,1-3H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLRFGYXCHTEH-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide

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